

In-Depth Technical Guide to Dhfr-IN-9: A Dihydrofolate Reductase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhfr-IN-9 is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. By targeting DHFR, this small molecule disrupts the synthesis of purines and thymidylate, essential precursors for DNA replication and cell proliferation. This inhibitory action underlies its observed efficacy against both bacterial pathogens and cancer cells. This technical guide provides a comprehensive overview of the available data on **Dhfr-IN-9**, including its mechanism of action, quantitative activity, and the general experimental protocols relevant to its study.

Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential one-carbon carriers in various biosynthetic pathways, including the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[3] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF pools, resulting in the cessation of DNA synthesis and cell death.[3][4] This makes DHFR an attractive therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and microbial infections.[2][5]



Dhfr-IN-9: A Novel DHFR Inhibitor

Dhfr-IN-9, also identified as compound 8A, is a small molecule inhibitor of dihydrofolate reductase.[6] Its primary molecular target is DHFR, and by inhibiting this enzyme, it disrupts the biosynthesis of purines and thymidylate, thereby affecting cell proliferation and growth.[6]

Mechanism of Action

The mechanism of action of **Dhfr-IN-9** is consistent with that of other DHFR inhibitors. It is presumed to bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides necessary for DNA replication.[7] The resulting depletion of nucleotides leads to cell cycle arrest and ultimately, cell death, particularly in rapidly dividing cells.[4][7]

Quantitative Data

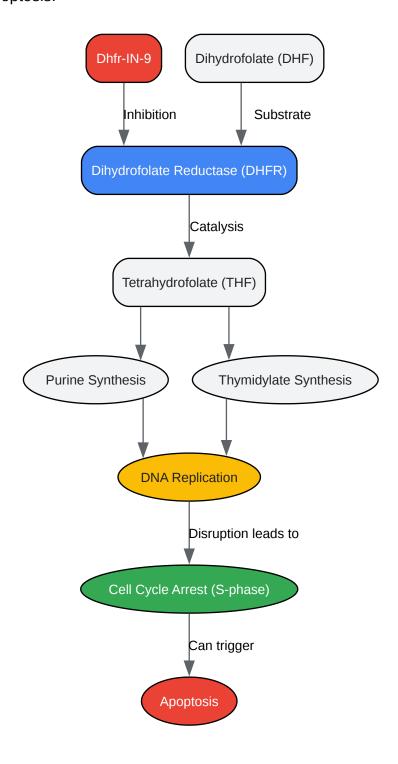
The available quantitative data for **Dhfr-IN-9** primarily focuses on its antimicrobial and anticancer activities.

Parameter	Value	Organism/Cell Line	Reference
IC50	0.25 μg/mL	Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300	[6]
In Vivo Efficacy	2.5 mg/kg, 5 mg/kg (i.p.)	Mouse model of systemic and thigh infection caused by MRSA	[6]
In Vivo Efficacy	2.5 mg/kg (i.p.; once every 3 days)	Mouse model of breast cancer (stronger activity than paclitaxel)	[6]

Signaling Pathways



Inhibition of DHFR by compounds like **Dhfr-IN-9** has significant downstream effects on cellular signaling pathways that are dependent on nucleotide availability and cell cycle progression. While specific studies on the signaling impact of **Dhfr-IN-9** are not yet published, the general consequences of DHFR inhibition are understood to affect pathways controlling cell cycle checkpoints and apoptosis.



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Figure 1: General signaling pathway affected by DHFR inhibition.

Experimental Protocols

While the specific experimental protocols used for the characterization of **Dhfr-IN-9** have not been detailed in publicly available literature, standard assays for evaluating DHFR inhibitors are well-established.

DHFR Enzymatic Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The assay typically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

- Purified recombinant DHFR enzyme
- DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
- NADPH solution
- Dihydrofolate (DHF) solution
- Test compound (Dhfr-IN-9) dissolved in a suitable solvent (e.g., DMSO)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the DHFR enzyme and the test compound dilutions.
- Add NADPH to each well.

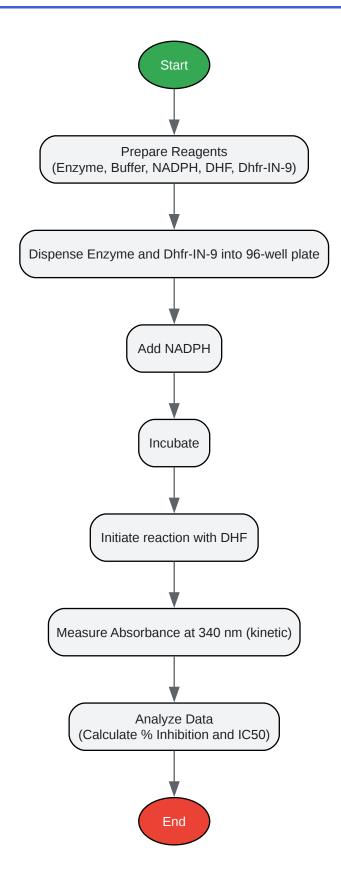






- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow for inhibitor binding.
- Initiate the reaction by adding DHF to all wells.
- Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.
- The rate of the reaction is determined from the linear portion of the absorbance curve.
- Calculate the percent inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.





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